(R)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4R)-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)16-6-1-2-9-7(5-6)8(14)3-4-15-9;/h1-2,5,8H,3-4,14H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYCHOGTNJQXPK-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810074-61-3 | |
| Record name | 2H-1-Benzopyran-4-amine, 3,4-dihydro-6-(trifluoromethoxy)-, hydrochloride (1:1), (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(Trifluoromethoxy)chroman-4-amine hydrochloride typically involves several key steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving phenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Amination: The amine group is introduced through reductive amination or other amination techniques.
Hydrochloride Formation: The final step involves converting the amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-6-(Trifluoromethoxy)chroman-4-amine hydrochloride may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group undergoes alkylation and acylation under basic conditions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in acetonitrile or 1,4-dioxane using K₂CO₃ or NaH as bases, yielding N-alkyl derivatives .
-
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base .
Key Reaction Conditions
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Alkylation | K₂CO₃, benzyl bromide | Acetonitrile | RT | 72–84% |
| Acylation | Triethylamine, acetyl chloride | DCM | 0–25°C | 63–78% |
Redox Transformations
The amine group participates in oxidation and reduction processes:
-
Oxidation : Forms nitroso intermediates using H₂O₂/Fe³⁺ systems .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces imine byproducts to secondary amines .
Mechanistic Insights
-
The trifluoromethoxy group stabilizes intermediates via inductive effects, enhancing reaction rates in polar solvents .
-
Stereochemical integrity at the 4-position is preserved during redox reactions due to the rigid chroman scaffold .
Functionalization of the Chroman Core
The aromatic ring undergoes electrophilic substitution, while the ether linkage remains inert under mild conditions:
-
Bromination : Selective bromination at the 7-position using Br₂/FeBr₃ yields 7-bromo derivatives .
-
Nitration : Nitrating mixtures (HNO₃/H₂SO₄) introduce nitro groups at the 8-position .
Regioselectivity Trends
| Position | Reactivity (Relative) | Dominant Product |
|---|---|---|
| 7 | High | 7-Bromo-6-(trifluoromethoxy)chroman-4-amine |
| 8 | Moderate | 8-Nitro-6-(trifluoromethoxy)chroman-4-amine |
Cyclization and Heterocycle Formation
The amine group facilitates cyclization to fused heterocycles:
-
Pyridine Fusion : Reacts with β-ketoesters under acidic conditions to form chromeno[4,3-b]pyridines .
-
Thiirane Formation : Lewis base-catalyzed carbosulfenylation with sulfenylating agents generates thiiranium intermediates, which cyclize to thioether-containing chromans .
Example Protocol
-
Combine (R)-6-(trifluoromethoxy)chroman-4-amine hydrochloride (1 eq.), ethyl acetoacetate (2 eq.), and p-TsOH in toluene.
-
Reflux at 110°C for 12 hours to yield chromeno[4,3-b]pyridine-3-carboxylate (68% yield) .
Stability and Degradation Pathways
-
Hydrolysis : The trifluoromethoxy group resists hydrolysis under acidic/basic conditions (pH 2–12) .
-
Thermal Degradation : Decomposes above 200°C, releasing HF and CO₂ .
Comparative Reactivity with Analogues
| Compound | Amine Reactivity | Trifluoromethoxy Stability | Key Difference |
|---|---|---|---|
| (R)-Chroman-4-amine hydrochloride | Higher | N/A | Lacks electron-withdrawing groups |
| 6-Methoxychroman-4-amine | Moderate | Lower | Methoxy less stabilizing |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties:
Recent studies have highlighted the potential of chroman derivatives, including (R)-6-(trifluoromethoxy)chroman-4-amine hydrochloride, as promising anticancer agents. The compound has been evaluated for cytotoxic activity against various cancer cell lines, including human lung adenocarcinoma (A-549) and breast cancer (MCF-7). These studies demonstrated notable cytotoxic effects, with IC50 values indicating effective inhibition of cell growth, thus positioning these compounds as candidates for further development into anticancer therapies .
Mechanisms of Action:
The mechanism through which these chroman derivatives exert their effects often involves interaction with specific biological targets. For instance, some studies suggest that these compounds may inhibit key enzymes involved in cancer progression, such as SIRT2, which is associated with aging and neurodegenerative diseases. The inhibition of such targets can lead to reduced tumor growth and enhanced apoptosis in malignant cells .
Antioxidant Activity
Chromans are also recognized for their antioxidant properties. The introduction of trifluoromethoxy groups enhances the electron-withdrawing capacity of the molecule, which can improve its ability to scavenge free radicals. In vitro assays have shown that derivatives of chroman exhibit significant antioxidant activities by reducing oxidative stress markers in various biological systems .
Synthetic Applications
Building Block in Organic Synthesis:
this compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including alkylation and acylation processes. This versatility makes it valuable for the development of new pharmaceuticals and agrochemicals .
Mannich Reaction:
The compound can also be utilized in Mannich reactions to generate a variety of derivatives with enhanced biological activity. This reaction is pivotal in medicinal chemistry for creating compounds with improved pharmacokinetic properties and bioavailability .
Case Study 1: Cytotoxicity Evaluation
In a recent study, a series of chromone derivatives were synthesized from this compound and tested against multiple cancer cell lines. The results indicated that certain modifications to the chroman structure significantly increased cytotoxicity, particularly against MCF-7 cells, showcasing the importance of structural optimization in drug development .
Case Study 2: Antioxidant Efficacy
Another investigation assessed the antioxidant capabilities of chroman derivatives synthesized from this compound. The study utilized DPPH radical scavenging assays to quantify antioxidant activity, revealing that specific substitutions on the chroman ring enhanced the radical-scavenging potential significantly compared to standard antioxidants .
Mechanism of Action
The mechanism of action of ®-6-(Trifluoromethoxy)chroman-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The amine group can form hydrogen bonds with target proteins, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)
The substitution of -OCF₃ (as in the target compound) instead of -CF₃ (as in ) enhances metabolic stability due to the oxygen atom’s electron-withdrawing effect. This modification reduces oxidative deamination in vivo, prolonging half-life in CNS-targeted drugs .
Stereochemical Impact
The (R)-enantiomer of 6-(Trifluoromethoxy)chroman-4-amine exhibits higher receptor-binding specificity compared to its (S)-counterparts. For instance, (S)-6-(Trifluoromethyl)chroman-4-amine hydrochloride shows reduced affinity for serotonin transporters (SERT) in preclinical models .
Positional Isomerism
Adding a fluorine at the 7-position (e.g., 1344599-57-0 ) introduces steric hindrance, altering binding kinetics to monoamine transporters. This positional change reduces bioavailability but increases selectivity for dopamine receptors.
Aromatic vs. Bicyclic Backbones
Compounds like 1208989-29-0 with a simple phenyl-ethylamine backbone lack the chroman ring’s conformational rigidity, resulting in lower blood-brain barrier penetration compared to the target compound.
Fluorine’s Role in Bioactivity
The trifluoromethoxy group’s lipophilicity (logP ~2.1) and resistance to metabolic degradation make it superior to non-fluorinated analogues in CNS drug design .
Biological Activity
(R)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The structural formula of this compound includes a chroman core with a trifluoromethoxy group, which enhances lipophilicity and may improve bioavailability. This modification is crucial for interactions with biological targets such as enzymes and receptors.
Biological Activity Overview
Research indicates that derivatives of chroman compounds, including this compound, exhibit various biological activities:
- Anti-inflammatory properties : Similar chroman derivatives have shown significant anti-inflammatory effects in vitro.
- Anticancer activity : Studies have demonstrated that chroman-based compounds can inhibit the proliferation of cancer cells, particularly breast and lung cancer cells .
- Enzyme inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity, which is a common mechanism for many therapeutic agents.
1. Inhibition of Tumor Necrosis Factor (TNF)
A study assessed the ability of chroman derivatives to inhibit TNF-induced cell death in murine fibrosarcoma cell lines. Compounds exhibiting at least 25% inhibition were further evaluated for their IC50 values. The results indicated that certain structural modifications significantly enhance binding affinity to TNF receptors, suggesting potential therapeutic applications in inflammatory diseases .
2. Cytotoxicity Against Cancer Cell Lines
Research involving chroman derivatives has shown promising results in cytotoxicity assays against various cancer cell lines. For instance, compounds derived from chroman-4-one exhibited low micromolar IC50 values against A2780 (ovarian cancer) and MCF-7 (breast cancer) cell lines, indicating strong antiproliferative effects .
3. Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding interactions between this compound and its biological targets. These studies revealed that the trifluoromethoxy group contributes to enhanced binding through hydrogen bonding and hydrophobic interactions with target proteins. For example, docking studies showed that fluorinated compounds generally exhibit stronger interactions with cyclooxygenases and lipoxygenases, which are implicated in inflammation and cancer progression .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine | Contains fluorinated groups | Significant anticancer and anti-inflammatory properties |
| 6-(Trifluoromethyl)chroman-4-amine | Lacks amine functionality | Moderate enzyme inhibition |
| 6-Methoxychroman-4-amine | Contains methoxy group | Lower metabolic stability |
| Chroman-4-amines | Basic structure without fluorinated groups | Varying biological activities |
Q & A
Basic: What synthetic methodologies are recommended for preparing (R)-6-(Trifluoromethoxy)chroman-4-amine hydrochloride, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, tetrachloromonospirophosphazene derivatives (e.g., compound 1 in ) can react with diamines in tetrahydrofuran (THF) with triethylamine (Et3N) as a base, monitored via thin-layer chromatography (TLC). Key parameters include:
- Solvent choice : THF ensures solubility of intermediates .
- Reaction time : Extended periods (e.g., 3 days at room temperature) improve conversion but risk side-product formation .
- Purification : Column chromatography or recrystallization isolates the final product, with purity >95% achievable .
Basic: Which analytical techniques are critical for confirming structural identity and enantiomeric purity?
Answer:
- Chiral HPLC : Essential for verifying enantiomeric excess, particularly for the (R)-configuration .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., Supplementary Information in ) .
- NMR and MS : <sup>19</sup>F NMR confirms trifluoromethoxy group integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR signals or MS fragmentation patterns)?
Answer:
- Cross-validation : Combine multiple techniques (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, IR) to confirm functional groups .
- Isotopic pattern analysis : MS/MS fragmentation can distinguish between isobaric impurities and true molecular ions .
- Control experiments : Synthesize and characterize intermediates to trace discrepancies to specific reaction steps .
Advanced: What strategies enhance compound stability during storage and experimental use?
Answer:
- Temperature control : Store at 0–6°C in airtight containers to prevent hydrolysis or decomposition .
- Inert atmospheres : Use nitrogen or argon to minimize oxidation during reactions .
- pH monitoring : Avoid strongly acidic/basic conditions that may cleave the chroman ring .
Advanced: How can researchers optimize reaction scalability while maintaining enantiomeric purity?
Answer:
- Kinetic vs. thermodynamic control : Adjust temperature and catalyst loading to favor the (R)-enantiomer during asymmetric synthesis .
- Process analytical technology (PAT) : Real-time monitoring (e.g., in situ FTIR) ensures consistent reaction progression .
- Chiral resolution : Use preparative chiral chromatography to separate enantiomers post-synthesis .
Basic: What safety protocols are mandatory for handling this compound in the lab?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are required due to potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
- Waste disposal : Neutralize acidic byproducts before disposal .
Advanced: How can the stereochemical assignment at the chroman-4-amine position be rigorously validated?
Answer:
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of the (R)-configuration (as in ’s Supplementary Information) .
- Circular dichroism (CD) spectroscopy : Correlates optical activity with known enantiomeric standards .
Advanced: What are the implications of trifluoromethoxy group orientation on biological activity in related compounds?
Answer:
- Electron-withdrawing effects : The -OCF3 group influences electron density, altering binding affinity in receptor studies (e.g., riluzole derivatives in ) .
- Metabolic stability : Fluorinated groups resist oxidative degradation, enhancing pharmacokinetic profiles .
Basic: How should researchers troubleshoot low yields in the final purification step?
Answer:
- Solvent optimization : Switch to polar aprotic solvents (e.g., acetonitrile) for improved crystallization .
- Gradient elution : Adjust mobile-phase ratios in column chromatography to enhance separation .
Advanced: What role does the hydrochloride counterion play in solubility and crystallization?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
